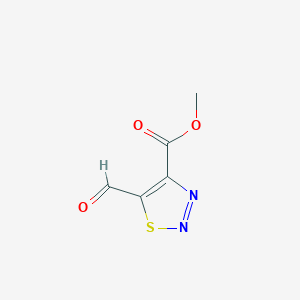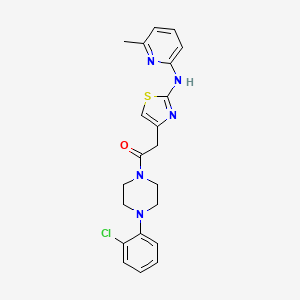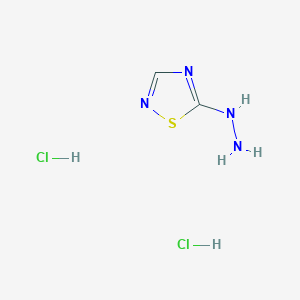![molecular formula C16H14ClNO4S B2510091 2-chloro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1259235-50-1](/img/structure/B2510091.png)
2-chloro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a useful research compound. Its molecular formula is C16H14ClNO4S and its molecular weight is 351.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transformation in Disinfection Processes
In the context of environmental science, research has demonstrated the transformation mechanisms of related compounds in chlorination disinfection processes. For instance, Xiao et al. (2013) found that compounds like benzophenone-4, which have structural similarities to 2-chloro-5-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, undergo various transformations such as chlorine substitution and Baeyer-Villiger-Type oxidation in free chlorine-promoted disinfection processes, indicating potential environmental impacts and transformation pathways of related compounds in water treatment systems (Xiao et al., 2013).
Pharmacological Synthesis and Activity
In pharmaceutical research, the synthesis of compounds structurally related to 2-chloro-5-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid has been explored for potential therapeutic applications. For example, Syed et al. (2011) synthesized related compounds, investigating their structure-activity relationships and potential as anti-HIV agents (Syed et al., 2011).
Molecular Probes in Biochemistry
In biochemistry, compounds like 2-chloro-5-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid are used in the synthesis of fluorescent molecular probes. Diwu et al. (1997) developed fluorescent solvatochromic dyes with similar structural features for use as sensitive probes in biological studies (Diwu et al., 1997).
Role in Plant Stress Tolerance
In the field of plant biology, research by Senaratna et al. (2004) indicated that compounds with a benzoic acid structural portion, akin to 2-chloro-5-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, can induce multiple stress tolerance in plants, highlighting their potential role in agricultural biotechnology (Senaratna et al., 2004).
Synthesis in Organometallic Chemistry
In organometallic chemistry, the synthesis of related compounds is explored for potential catalytic applications. Zábranský et al. (2018) worked on the synthesis of compounds involving sulfonyl groups, highlighting their potential use in catalysis (Zábranský et al., 2018).
Antimicrobial Applications
Research by Abbavaram et al. (2013) on bifunctional sulfonamide-amide derivatives, which are structurally related to 2-chloro-5-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, demonstrated significant in vitro antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Abbavaram et al., 2013).
Properties
IUPAC Name |
2-chloro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-11-2-4-12(5-3-11)8-9-23(21,22)18-13-6-7-15(17)14(10-13)16(19)20/h2-10,18H,1H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKRCJQGUDRAAK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Indolizine-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510012.png)


![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine](/img/structure/B2510015.png)


![(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile](/img/structure/B2510022.png)

![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2510029.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide](/img/structure/B2510031.png)
